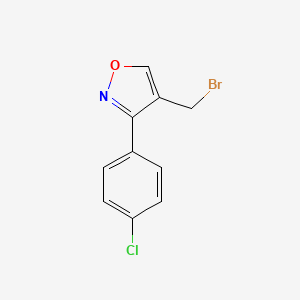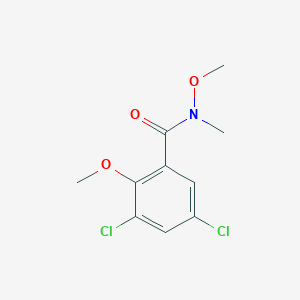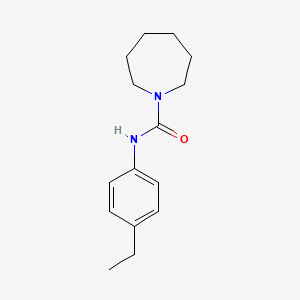![molecular formula C9H16BClO2 B14129599 2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 90670-71-6](/img/structure/B14129599.png)
2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chloropropenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a chloropropenyl derivative. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid reacts with a chloropropenyl halide under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The chloropropenyl group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, alkanes, and various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism by which 2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-[(1S)-1-Bromoprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(1S)-1-Iodoprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(1S)-1-Methylprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique aspect of 2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its chloropropenyl group, which provides distinct reactivity compared to its bromine or iodine analogs. The chlorine atom offers a balance between reactivity and stability, making it a versatile intermediate in various synthetic applications .
属性
CAS 编号 |
90670-71-6 |
|---|---|
分子式 |
C9H16BClO2 |
分子量 |
202.49 g/mol |
IUPAC 名称 |
2-[(1S)-1-chloroprop-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BClO2/c1-6-7(11)10-12-8(2,3)9(4,5)13-10/h6-7H,1H2,2-5H3/t7-/m1/s1 |
InChI 键 |
LAMDNGGDUORJFL-SSDOTTSWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](C=C)Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)


![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)

![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
![8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14129598.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
